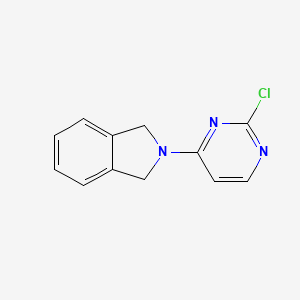
2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole
描述
2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that combines the structural features of pyrimidine and isoindole Pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3, while isoindole is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as 2-chloropyrimidine , have been used in various biochemical applications
Mode of Action
Compounds with similar structures are often involved in interactions with various biochemical targets . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been used in the synthesis of various biochemical substances . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of 2,4-dichloropyrimidine with an appropriate isoindole derivative. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures, ranging from 80°C to 120°C, to facilitate the nucleophilic substitution of the chlorine atom at the 4-position of the pyrimidine ring by the isoindole moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position of the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isoindole moiety can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives, depending on the reducing agent and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: N-oxides or other oxidized isoindole derivatives.
Reduction: Dihydro or tetrahydro isoindole derivatives.
科学研究应用
2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
相似化合物的比较
Similar Compounds
2-(2-chloropyrimidin-4-yl)-1H-indole: Similar structure but lacks the dihydro component of the isoindole ring.
2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: Contains a pyridine ring fused to a pyrrole ring instead of an isoindole.
Uniqueness
2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole is unique due to its combination of pyrimidine and isoindole structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and development.
属性
IUPAC Name |
2-(2-chloropyrimidin-4-yl)-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-12-14-6-5-11(15-12)16-7-9-3-1-2-4-10(9)8-16/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGCZTWDBXFGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















